N-methyl-N-(oxan-4-yl)sulfamoyl chloride
Overview
Description
N-methyl-N-(oxan-4-yl)sulfamoyl chloride: is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol . It is a sulfamoyl chloride derivative, characterized by the presence of a sulfamoyl group attached to an oxane ring and a methyl group. This compound is typically used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(oxan-4-yl)sulfamoyl chloride typically involves the reaction of oxane derivatives with sulfamoyl chloride in the presence of a base. The reaction conditions often include low temperatures and anhydrous solvents to prevent hydrolysis of the sulfamoyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(oxan-4-yl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include N-methyl-N-(oxan-4-yl)sulfonamides, ethers, or thioethers.
Hydrolysis Products: The primary products of hydrolysis are N-methyl-N-(oxan-4-yl)sulfonamide and hydrochloric acid.
Scientific Research Applications
N-methyl-N-(oxan-4-yl)sulfamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(oxan-4-yl)sulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substitution products. This reactivity is exploited in synthetic chemistry to introduce sulfonamide groups into target molecules .
Comparison with Similar Compounds
N-methyl-N-(oxan-4-yl)sulfonamide: A hydrolysis product of N-methyl-N-(oxan-4-yl)sulfamoyl chloride.
N-methyl-N-(oxan-4-yl)thioether: A substitution product formed with thiol nucleophiles.
N-methyl-N-(oxan-4-yl)ether: A substitution product formed with alcohol nucleophiles.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various substitution products. Its ability to introduce sulfonamide groups into molecules makes it valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)sulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-8(12(7,9)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWBGYONISXJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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